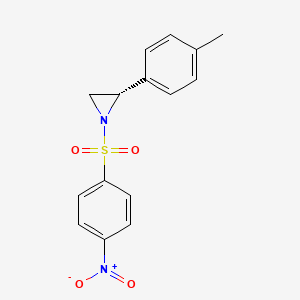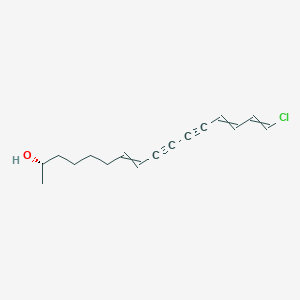![molecular formula C11H16O4S3 B14227573 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid CAS No. 823235-28-5](/img/structure/B14227573.png)
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid is a complex organic compound characterized by the presence of multiple sulfur atoms and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-hydroxybenzyl chloride with sodium sulfide to form 3-hydroxybenzyl sulfide. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethanol. Finally, the sulfonation of this intermediate with sulfur trioxide or chlorosulfonic acid produces the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Sulfonates and alcohols.
Substitution: Ether or amine derivatives.
科学研究应用
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The hydroxyphenyl group can scavenge free radicals, while the sulfonic acid group can interact with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethanol: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
3-Hydroxybenzyl sulfide: A simpler structure with only one sulfur atom and no ethane-1-sulfonic acid moiety.
Uniqueness
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid is unique due to its combination of hydroxyphenyl, sulfanyl, and sulfonic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
823235-28-5 |
|---|---|
分子式 |
C11H16O4S3 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-[2-[(3-hydroxyphenyl)methylsulfanyl]ethylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C11H16O4S3/c12-11-3-1-2-10(8-11)9-17-5-4-16-6-7-18(13,14)15/h1-3,8,12H,4-7,9H2,(H,13,14,15) |
InChI 键 |
LDDLPBNHYPAULX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)CSCCSCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
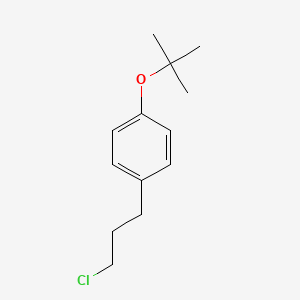
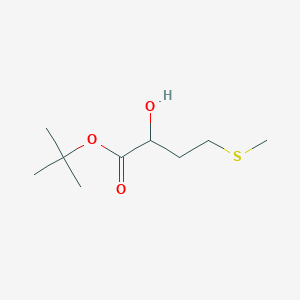
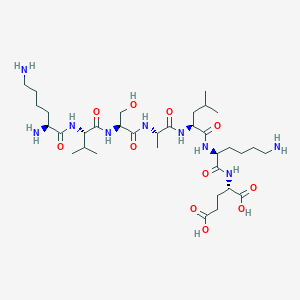
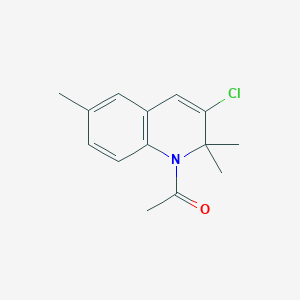
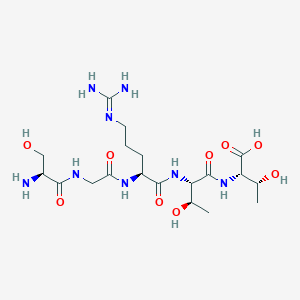
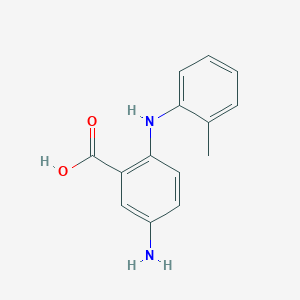
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

